molecular formula C25H26N4O B2458810 1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide CAS No. 1207001-90-8

1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2458810
CAS No.: 1207001-90-8
M. Wt: 398.51
InChI Key: YNQYCATXIWBDJB-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a furoyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The furoyl group is introduced through a bromination reaction, followed by the attachment of the methoxybenzenesulfonamide moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-cyanoquinolin-4-yl)-N-[3-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-17(2)19-6-5-7-21(14-19)28-25(30)18-10-12-29(13-11-18)24-20(15-26)16-27-23-9-4-3-8-22(23)24/h3-9,14,16-18H,10-13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQYCATXIWBDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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